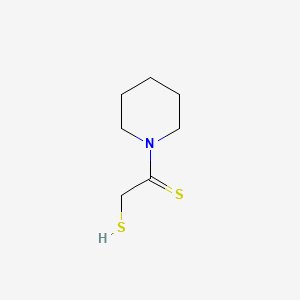
1-Piperidin-1-yl-2-sulfanylethanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidin-1-yl-2-sulfanylethanethione is a compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both piperidine and sulfanylethanethione moieties in its structure makes it a versatile molecule for synthetic and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidin-1-yl-2-sulfanylethanethione typically involves the reaction of piperidine with a suitable thiocarbonyl compound. One common method is the reaction of piperidine with carbon disulfide (CS2) in the presence of a base such as potassium hydroxide (KOH). The reaction proceeds as follows:
- Piperidine is reacted with carbon disulfide in the presence of KOH to form the intermediate piperidinium dithiocarbamate.
- The intermediate is then treated with an alkylating agent, such as methyl iodide, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Piperidin-1-yl-2-sulfanylethanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles such as amines or alkoxides replace the thiocarbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: N-substituted piperidine derivatives
Scientific Research Applications
1-Piperidin-1-yl-2-sulfanylethanethione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-Piperidin-1-yl-2-sulfanylethanethione involves its interaction with specific molecular targets and pathways. The piperidine moiety can interact with neurotransmitter receptors, while the thiocarbonyl group can form covalent bonds with nucleophilic sites in proteins and enzymes. This dual functionality allows the compound to modulate various biological processes, including enzyme inhibition and receptor activation.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom, widely used in drug synthesis.
Thiourea: Contains a thiocarbonyl group and is used in the synthesis of various organic compounds.
Piperidinethione: Similar structure but lacks the sulfanylethanethione moiety.
Uniqueness
1-Piperidin-1-yl-2-sulfanylethanethione is unique due to the combination of the piperidine ring and the thiocarbonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H13NS2 |
|---|---|
Molecular Weight |
175.3 g/mol |
IUPAC Name |
1-piperidin-1-yl-2-sulfanylethanethione |
InChI |
InChI=1S/C7H13NS2/c9-6-7(10)8-4-2-1-3-5-8/h9H,1-6H2 |
InChI Key |
QOOJUFFMMLIDEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


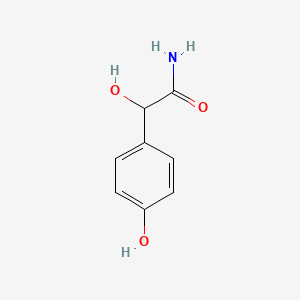
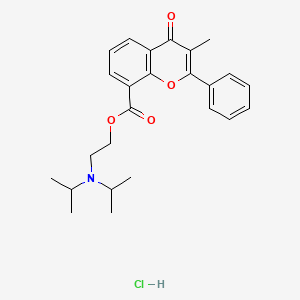
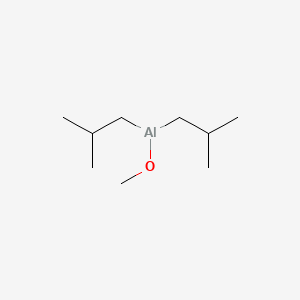
![6-[4-[(2S)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B13826765.png)
![(3R,4S,5S,7R,9S,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-9-fluoro-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13826770.png)

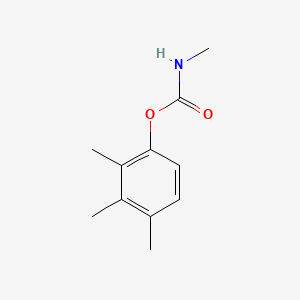
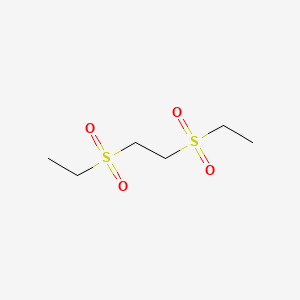
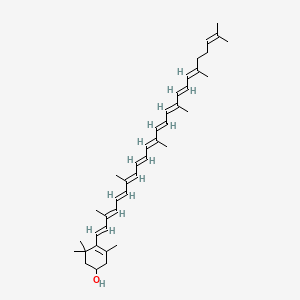
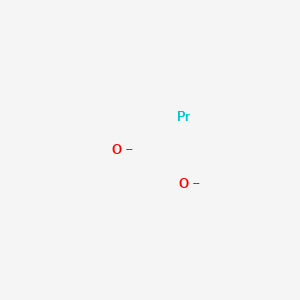
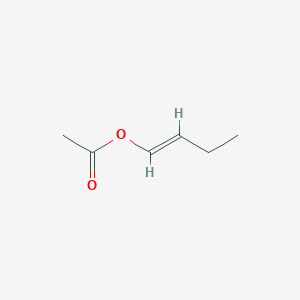
![6-Formylindolo[2,3-b]carbazole](/img/structure/B13826812.png)
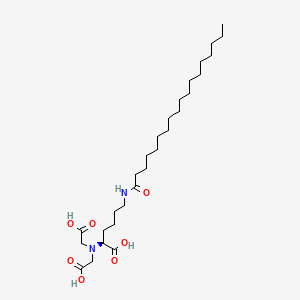
![(1S,4R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-5,6-diol](/img/structure/B13826826.png)
